

Tubulin polymerization-IN-36 vs combretastatin A-4 efficacy

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Compound Focus: Tubulin polymerization-IN-36

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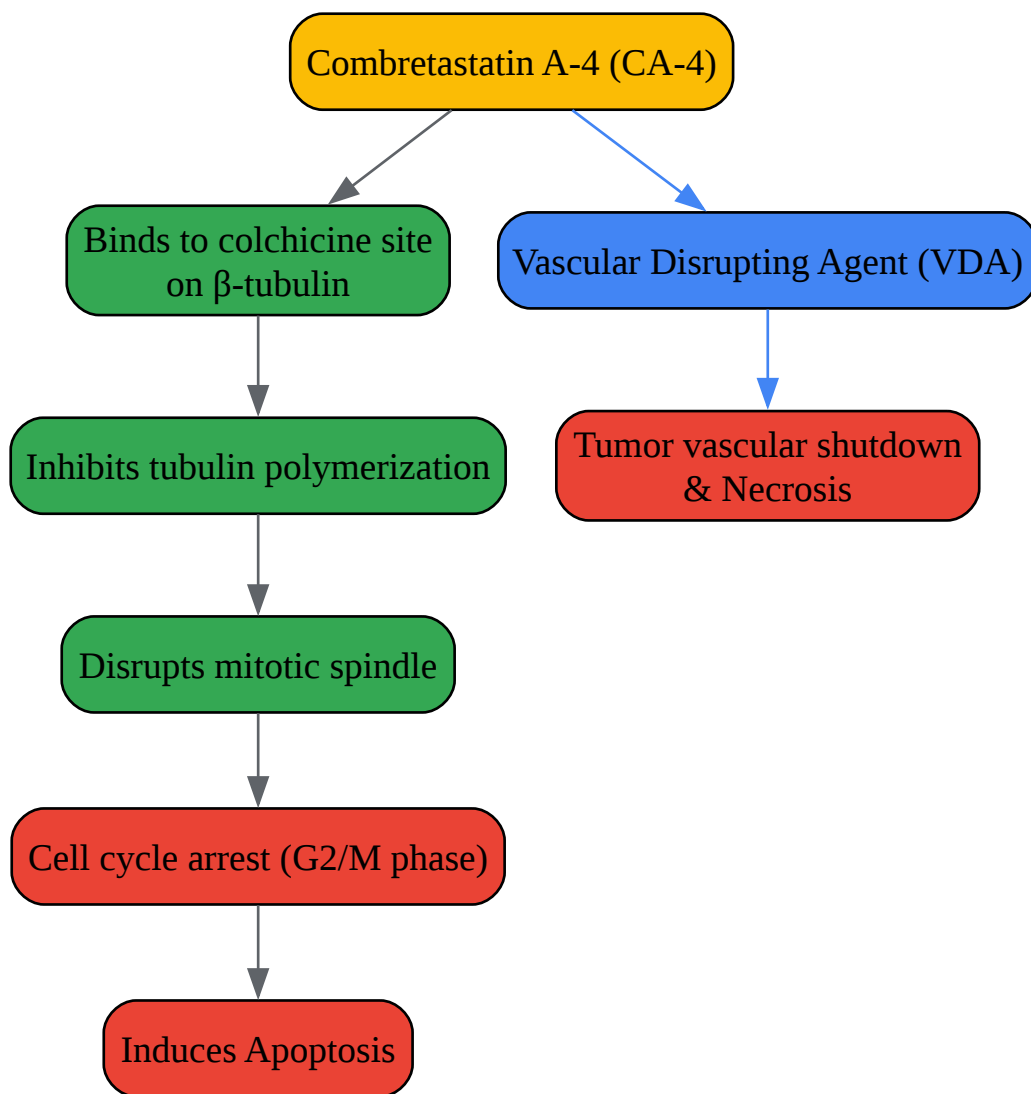
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Overview of Combretastatin A-4 (CA-4)

Combretastatin A-4 is a natural, potent antitubulin agent isolated from the South African bush willow tree, *Combretum caffrum* [1] [2]. It serves as a lead compound in cancer drug development due to its simple structure and powerful biological activity.

- **Mechanism of Action:** CA-4 is a microtubule-destabilizing agent. It binds to the **colchicine site** on β -tubulin, inhibiting tubulin polymerization. This disrupts the formation of the mitotic spindle during cell division, leading to cell cycle arrest and apoptosis (programmed cell death) [1] [2] [3].
- **Vascular Disrupting Action:** A key characteristic of CA-4 and its prodrugs is their function as **Vascular Disrupting Agents (VDAs)**. They selectively target and disrupt the cytoskeleton of endothelial cells in tumor blood vessels, causing rapid vascular shutdown and extensive tumor necrosis [4] [5].
- **The Prodrug: CA-4 Phosphate (CA4P):** Due to the poor water solubility of natural CA-4, a soluble prodrug, **Combretastatin A-4 phosphate (CA4P)**, was developed. It is rapidly converted to the active CA-4 in the body and has been evaluated in numerous preclinical and clinical trials [6] [1] [4].

The diagram below illustrates the core mechanism of action of Combretastatin A-4.



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Recent Advances in CA-4 Analogues

The simple structure of CA-4 allows for extensive synthetic modification to improve its properties. The table below summarizes the design and findings of recent studies on novel CA-4 analogs, as found in the search results.

Analog Type / Compound	Key Structural Modifications	Reported Efficacy & Experimental Data
------------------------	------------------------------	---------------------------------------

| **Novel CA-4 Analogs (2024 Study)** [7] | Carboxylic acid, ester, and amide moieties on the ethene bridge. | **Antiproliferative Activity:** The most cytotoxic compounds (**8** and **20**) showed activity against six tumor cell lines (SRB assay). **Mechanism:** Induced G0/G1 cell cycle arrest in MDA-MB-231 and A549 cells. Surprisingly, acted as **tubulin polymerization enhancers**. **Binding Analysis:** Molecular docking confirmed binding to tubulin isotypes at the colchicine site. | | **Compound 7 (Acylhydrazone-bridge)** [3] | Acylhydrazone link-bridge; B-ring replaced with an N-benzyl indole scaffold. | **Antiproliferative Activity:** Potent activity against multiple cancer lines (A549, HepG2, HeLa, etc.); IC₅₀ as low as **0.08 μM** in A549 cells. Showed minimal toxicity to normal cells. **Mechanism:** Confirmed binding at colchicine site; inhibited tubulin polymerization; induced mitochondrial apoptosis, ROS accumulation. **In Vivo Data:** Effectively inhibited **A549 xenograft tumor growth** in mice without significant body weight loss. |

How to Proceed with Your Comparison

Given the absence of data on "**Tubulin polymerization-IN-36**," I suggest the following steps to continue your research:

- **Verify the Compound Name/Nomenclature:** The name "**Tubulin polymerization-IN-36**" follows a style often used in commercial chemical catalogs (e.g., MedChemExpress, Selleckchem, etc.). I recommend you:
 - Check the source where you encountered this name.
 - Look for its **CAS Number** or a more standardized IUPAC name, which are less ambiguous and more useful for searching scientific databases.
- **Search Specialized Databases:** Use the precise chemical identifier to search in the following resources:
 - **PubMed / MEDLINE:** For primary biomedical literature.
 - **Google Scholar:** For a broader search across journals and theses.
 - **SciFinder or Reaxys:** These are subscription-based chemical databases that are unparalleled for retrieving detailed chemical and pharmacological data.
- **Analyze the Data:** Once you locate the compound, you can create a comparison guide by evaluating key parameters side-by-side, such as:
 - **IC₅₀ values** across various cancer cell lines.
 - **Mechanism of Action** (e.g., inhibition/enhancement of polymerization).
 - **In vivo efficacy** data from animal models.
 - **Pharmacokinetic properties** (e.g., solubility, half-life).

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